ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
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Overview
Description
Ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromen-2-one core substituted with a methoxyphenyl group and an ethyl ester side chain, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-7-hydroxycoumarin and 4-methoxybenzaldehyde.
Condensation Reaction: The initial step involves the condensation of 4-methyl-7-hydroxycoumarin with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate 3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one.
Esterification: The intermediate is then esterified with ethyl bromoacetate in the presence of a base like potassium carbonate to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of fluorescent dyes and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like cytochrome P450 by binding to the active site, thereby preventing substrate metabolism.
Antioxidant Activity: The presence of the methoxy group enhances its ability to scavenge free radicals, contributing to its antioxidant properties.
Anti-inflammatory Effects: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate can be compared with other coumarin derivatives:
Warfarin: An anticoagulant with a similar coumarin core but different substituents, used primarily for preventing blood clots.
Dicoumarol: Another anticoagulant with a coumarin structure, known for its role in inhibiting vitamin K epoxide reductase.
Umbelliferone: A simple coumarin derivative with notable antioxidant and anti-inflammatory properties.
Uniqueness
The unique combination of the methoxyphenyl group and the ethyl ester side chain in this compound imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-5-26-21(23)14(3)27-17-10-11-18-13(2)20(22(24)28-19(18)12-17)15-6-8-16(25-4)9-7-15/h6-12,14H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOGGCCWLPDZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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